

Enantioselectivity of 1,4-Dioxane Derivatives: A Comparative Analysis of Biological Activity

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Compound of Interest

Compound Name: 2-(1-Aminoethyl)-1,4-benzodioxane

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A detailed examination of the stereospecific interactions of (R)- and (S)-enantiomers of 1,4-dioxane derivatives reveals significant differences in their biological activities, underscoring the critical role of chirality in drug design and development. This guide provides a comparative analysis of the enantiomers of two distinct classes of 1,4-dioxane derivatives, highlighting their differential affinities for aminergic G-protein coupled receptors (GPCRs) and muscarinic receptors, as well as their impact on cancer cell proliferation.

The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets. In the case of chiral molecules, which exist as non-superimposable mirror images or enantiomers, one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or even opposing effects compared to its counterpart. This guide delves into the stereochemical nuances of 1,4-dioxane derivatives, a versatile scaffold in medicinal chemistry, by presenting key experimental data on their enantioselective biological activities.

Reversed Enantioselectivity at α 1-Adrenergic and 5-HT1A Receptors

A study by Bonifazi et al. (2013) demonstrated a fascinating case of reversed enantioselectivity for a series of 1,4-dioxane derivatives at α 1-adrenergic and 5-HT1A receptors. The (S)-enantiomer of a specific derivative proved to be a potent agonist at the 5-HT1A receptor, while showing high selectivity over α 1-adrenoceptor subtypes. In contrast, the chirality of other

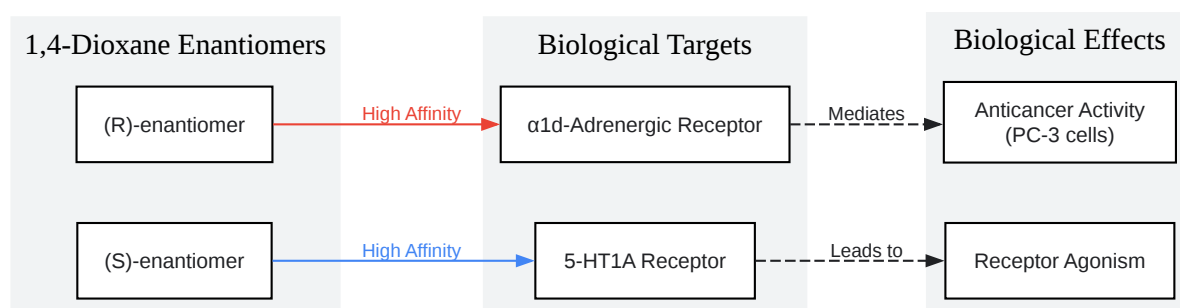
derivatives influenced their anticancer activity in human prostate cancer cells (PC-3), with the (R)-enantiomer of one compound being the most potent, an effect linked to the α 1d-adrenoceptor subtype.[1][2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of the (R)- and (S)-enantiomers of key 1,4-dioxane derivatives for α 1-adrenergic and 5-HT1A receptors were determined using radioligand binding assays. The data, summarized in the table below, clearly illustrate the reversed stereochemical requirements of these two receptor systems.

| Compound | Enantiomer | α 1a Ki (nM) | α 1b Ki (nM) | α 1d Ki (nM) | 5-HT1A Ki (nM) |
|----------|------------|---------------------|---------------------|---------------------|----------------|
| 1 | (R) | 15 \pm 2 | 20 \pm 3 | 5 \pm 1 | 150 \pm 20 |
| 1 | (S) | 120 \pm 15 | 150 \pm 25 | 45 \pm 5 | 8 \pm 1 |
| 2 | (R) | 25 \pm 4 | 40 \pm 6 | 12 \pm 2 | 250 \pm 30 |
| 2 | (S) | 210 \pm 30 | 280 \pm 40 | 110 \pm 15 | 15 \pm 2 |

Table 1: Binding affinities (Ki, nM) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives at human α 1-adrenergic receptor subtypes and the 5-HT1A receptor. Data are presented as mean \pm SEM.



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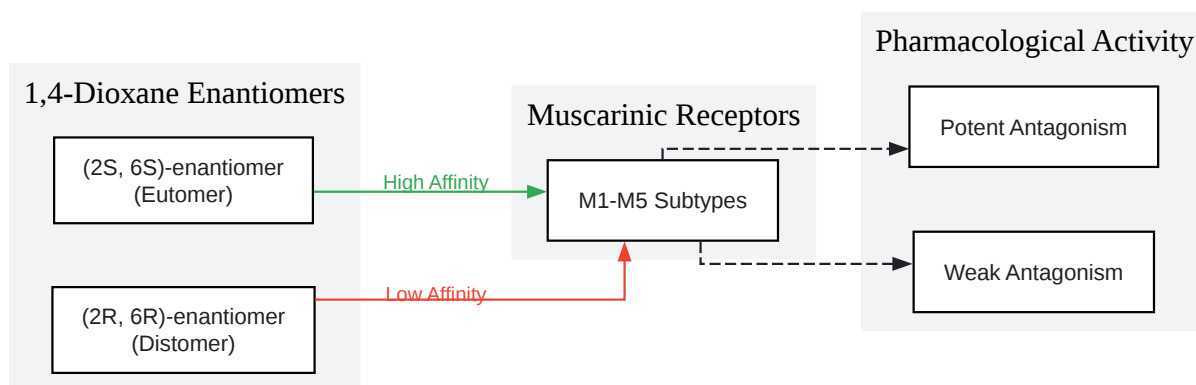
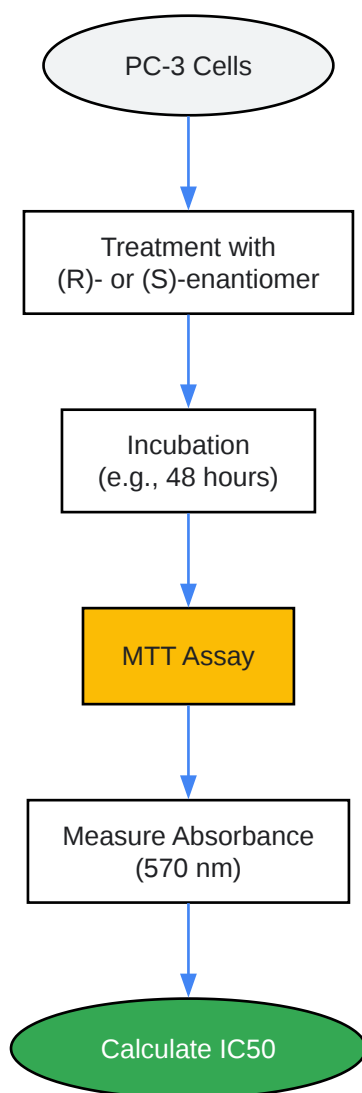
Figure 1: Reversed enantioselectivity of 1,4-dioxane derivatives.

Enantioselective Anticancer Activity

The differential effects of the enantiomers were also observed in their ability to inhibit the proliferation of PC-3 human prostate cancer cells. The (R)-enantiomer of compound 1 was found to be the most potent, and this anticancer activity was shown to be dependent on the α 1d-adrenoceptor subtype.

| Compound | Enantiomer | PC-3 Cell Viability IC50 (μ M) |
|----------|------------|-------------------------------------|
| 1 | (R) | 1.5 \pm 0.2 |
| 1 | (S) | 12 \pm 1.5 |
| 2 | (R) | 3.2 \pm 0.4 |
| 2 | (S) | 25 \pm 3.1 |

Table 2: In vitro anticancer activity (IC50, μ M) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives against PC-3 human prostate cancer cells. Data are presented as mean \pm SEM.



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